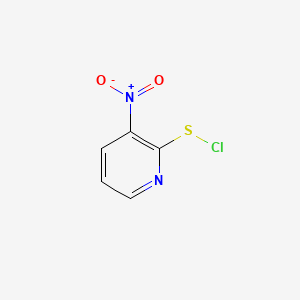

3-Nitro-2-pyridinesulfenyl chloride

Description

Properties

IUPAC Name |

(3-nitropyridin-2-yl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKQMHWYSBWUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218377 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-45-1 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-pyridinesulfenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Npys-Cl Moiety: A Comprehensive Technical Guide to its Mechanism of Action in Thiol Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiol Protection in Modern Chemistry

In the intricate landscape of peptide synthesis, protein modification, and drug development, the selective and reversible masking of reactive functional groups is paramount. Among these, the thiol group of cysteine residues presents a unique challenge due to its high nucleophilicity and susceptibility to oxidation. Effective protection of this thiol is crucial to prevent unwanted side reactions, such as disulfide bond scrambling, and to direct the formation of specific intramolecular or intermolecular linkages. The 3-nitro-2-pyridinesulfenyl (Npys) group, introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), has emerged as a versatile and powerful tool for thiol protection, offering a unique combination of stability and controlled reactivity. This guide provides an in-depth exploration of the Npys-Cl mechanism of action, practical experimental protocols, and its applications in advanced chemical synthesis.

The Dual Nature of the Npys Group: Protection and Activation

The Npys group is not merely a passive shield for the thiol functionality. It also serves as an "activating" group, a feature that distinguishes it from many other thiol protecting groups.[1] This dual functionality stems from the electronic properties of the 3-nitro-2-pyridyl moiety. The electron-withdrawing nitro group makes the sulfur atom of the Npys-cysteine mixed disulfide highly electrophilic and susceptible to nucleophilic attack by another thiol. This inherent reactivity is the key to its utility in the directed and sequential formation of disulfide bonds, a critical step in the synthesis of complex peptides and proteins.[2][3]

Mechanism of Thiol Protection with Npys-Cl

The protection of a thiol group with Npys-Cl proceeds via a nucleophilic substitution reaction. The sulfur atom of the thiol attacks the electrophilic sulfur atom of Npys-Cl, displacing the chloride ion and forming a stable mixed disulfide bond.

Figure 1: Mechanism of Thiol Protection with Npys-Cl.

This reaction is typically rapid and proceeds with high selectivity for thiol groups over other nucleophilic amino acid side chains, such as the hydroxyl groups of serine and threonine or the amino group of lysine, under appropriate reaction conditions.[3]

Experimental Protocols

Synthesis of Boc-Cys(Npys)-OH

For applications in solid-phase peptide synthesis (SPPS) using the Boc strategy, the pre-formed Boc-Cys(Npys)-OH derivative is often utilized.

Materials:

-

Boc-Cys-OH

-

This compound (Npys-Cl)

-

Solvent (e.g., dichloromethane - DCM)

-

Base (e.g., triethylamine - TEA)

Procedure:

-

Dissolve Boc-Cys-OH in DCM.

-

Add one equivalent of TEA to the solution.

-

Slowly add a solution of Npys-Cl (1 equivalent) in DCM to the reaction mixture with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography to yield pure Boc-Cys(Npys)-OH.

On-Resin Thiol Protection in Solid-Phase Peptide Synthesis (SPPS)

In certain strategies, particularly when the Npys group is introduced at a later stage, on-resin protection can be performed.

Procedure:

-

Swell the peptide-resin containing a free cysteine thiol in a suitable solvent like N,N-dimethylformamide (DMF).

-

Dissolve Npys-Cl (2-3 equivalents) in DMF.

-

Add the Npys-Cl solution to the swollen resin and agitate at room temperature.

-

Monitor the reaction using a qualitative test (e.g., Ellman's test) to confirm the disappearance of the free thiol.

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.

Deprotection of the Npys Group: Releasing the Thiol

The removal of the Npys protecting group is a critical step and can be achieved under mild conditions, preserving the integrity of the peptide. The most common methods involve thiolysis or reduction with phosphines.

Thiolysis-Mediated Deprotection

The S-Npys bond is susceptible to cleavage by nucleophilic attack from other thiols. This process is essentially a thiol-disulfide exchange reaction.

Figure 2: General workflow for the deprotection of Npys-protected thiols.

Procedure for Thiolysis:

-

Dissolve the Npys-protected peptide in a suitable buffer or solvent.

-

Add an excess of a thiol reagent, such as 2-mercaptoethanol, dithiothreitol (DTT), or 2-mercaptopyridine.[4]

-

Monitor the deprotection by HPLC. The reaction is typically complete within a short period at room temperature.[4]

-

The deprotected peptide can then be purified by HPLC.

Phosphine-Mediated Deprotection

Tertiary phosphines, such as triphenylphosphine (PPh₃), are effective reagents for the reductive cleavage of the Npys group. The phosphine attacks the electrophilic sulfur of the mixed disulfide, leading to the formation of the free thiol and a phosphine sulfide byproduct.

Procedure for Phosphine-Mediated Deprotection:

-

Dissolve the Npys-protected peptide in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile).

-

Add a slight excess of triphenylphosphine.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, the deprotected peptide can be isolated and purified.[5]

Stability and Compatibility of Npys-Cl and the Npys Group

The stability of both the Npys-Cl reagent and the resulting Npys-protected thiol is a critical consideration in synthetic planning.

| Solvent | Stability of Npys-Cl | Reference |

| Dichloromethane (DCM) | Stable | [2] |

| N,N-Dimethylformamide (DMF) | Less stable, especially in the presence of base | [2][6] |

| Acetonitrile | Moderately stable | [7] |

| Tetrahydrofuran (THF) | Reacts | [2] |

Table 1: Stability of Npys-Cl in Common Organic Solvents

The Npys protecting group exhibits good stability towards acidic conditions commonly used in Boc-SPPS, such as trifluoroacetic acid (TFA).[1][8] However, it is known to be unstable to the basic conditions (e.g., piperidine) used for Fmoc group removal in Fmoc-SPPS.[8] This incompatibility necessitates strategic planning, such as introducing the Cys(Npys) residue at the N-terminus of the peptide or employing a post-synthetic protection strategy.

Strategic Applications in Synthesis and Bioconjugation

The unique properties of the Npys group have led to its widespread use in several advanced applications:

-

Regioselective Disulfide Bond Formation: By selectively deprotecting one Npys-protected cysteine in the presence of other protected cysteines, specific disulfide bridges can be formed in a controlled manner. This is invaluable in the synthesis of complex, multi-disulfide-containing peptides.

-

Peptide and Protein Conjugation: The activated nature of the Npys-protected thiol makes it an excellent handle for conjugation to other molecules, including proteins, antibodies, and surfaces.[8][9] This has significant implications for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][11]

-

Solid-Phase Ligation: Npys chemistry has been adapted for solid-phase methodologies, allowing for the efficient ligation of peptide fragments.[12]

Potential Side Reactions and Mitigation

While Npys-Cl is highly selective for thiols, potential side reactions can occur, particularly with the indole side chain of tryptophan and the thioether of methionine, especially under forcing conditions. Careful control of pH and reaction time can minimize these undesired modifications.[13][14] In Fmoc-SPPS, the lability of the Npys group to piperidine can lead to premature deprotection and subsequent side reactions. As mentioned, strategic placement of the Npys-cysteine or post-synthetic modification can circumvent this issue.

Conclusion

The 3-nitro-2-pyridinesulfenyl group stands out as a versatile and powerful tool in the arsenal of the modern chemist. Its dual role as both a stable protecting group and an activatable handle for disulfide bond formation and bioconjugation provides a level of control that is essential for the synthesis of complex biomolecules and targeted therapeutics. A thorough understanding of its mechanism of action, stability profile, and the nuances of its application is key to harnessing its full potential in research and development.

References

-

Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International journal of peptide and protein research, 34(2), 124–128. [Link]

-

Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of this compound (NpysCl). International journal of peptide and protein research, 42(2), 159–164. [Link]

-

Taguchi, A., Fukumoto, K., Asahina, Y., & Hayashi, Y. (2015). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Organic & biomolecular chemistry, 13(8), 2355–2361. [Link]

- Melnyk, O., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). The 3-nitro-2-pyridinesulfenyl Group: Synthesis and Applications to Peptide Chemistry. Journal of peptide science : an official publication of the European Peptide Society, 23(7-8), 496–504. [Link]

-

Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International journal of peptide and protein research, 16(5), 392–401. [Link]

-

Rattigan, E. N., & Kumar, K. (2016). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Molecules (Basel, Switzerland), 21(11), 1529. [Link]

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International journal of peptide and protein research, 28(2), 107–112. [Link]

- Albericio, F., et al. (2012). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & biomolecular chemistry, 10(34), 6826–6834.

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 50(16), 9333–9363. [Link]

- Nowick Laboratory. (2018).

-

A. F. M. M. Rahman, M. M. Rahman, M. A. Halim, & M. S. Rahman. (2021). A Review on Chemistry of Peptide Synthesis. International Journal of Pharmaceutical Research and Applications, 6(6), 109-122. [Link]

- S. Paul, S. Das, & A. K. Bera. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review.

-

T. T. T. T. Nguyen, & T. T. T. Ho. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(6), 543. [Link]

-

ResearchGate. (2018). Does anyone have a reproducible protocol for protein conjugation using Cys(Npys) TAT modified peptides?. Retrieved from [Link]

- B. G. de la Torre, & F. Albericio. (2021). Green Chemistry - In situ Fmoc removal. Green Chemistry, 23(1), 143-149.

-

J. Li, et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 11(16), 7849–7860. [Link]

-

J. C. V. de la Torre, et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5049. [Link]

-

Rosen, O., Rubinraut, S., & Fridkin, M. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International journal of peptide and protein research, 35(6), 545–549. [Link]

- S. H. H. Kazemi, S. A. H. S. Mousavi, & M. R. Ganjali. (2020).

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

J. N. Sachs, et al. (2013). The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. The Journal of biological chemistry, 288(19), 13537–13546. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). CVs of 1 mm 1 in acetonitrile (a), PC (b), DMF (c), THF (d), and.... Retrieved from [Link]

-

D. H. Baker, et al. (1981). Precursor (amino acid): product (vitamin) interrelationship for growing chicks as illustrated by tryptophan-niacin and methionine-choline. The Journal of nutrition, 111(7), 1241–1246. [Link]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

-

Dr. Suman Pahal. (2022, October 9). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond [Video]. YouTube. [Link]

Sources

- 1. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and stability of this compound (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide synthesis: a review of classical and emerging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. thno.org [thno.org]

- 12. researchgate.net [researchgate.net]

- 13. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Precursor (amino acid): product (vitamin) interrelationship for growing chicks as illustrated by tryptophan-niacin and methionine-choline - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of 3-Nitro-2-pyridinesulfenyl chloride

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Nitro-2-pyridinesulfenyl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (Npys-Cl), a pivotal reagent in modern peptide chemistry and drug development. We will move beyond simple procedural lists to dissect the causality behind its synthesis, reactivity, and application, offering field-proven insights for researchers and scientists. The protocols and mechanisms described are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Npys-Cl

This compound, one of the first stable heterocyclic sulfenyl halides to be isolated, has emerged as a versatile and indispensable tool in synthetic chemistry.[1][2] Its unique chemical architecture, featuring a pyridine ring activated by an electron-withdrawing nitro group and a reactive sulfenyl chloride moiety, allows it to serve dual roles. Primarily, it functions as a highly effective protecting group for thiols, amines, and alcohols.[3] More critically, the resulting Npys-protected intermediates act as activated precursors for the regioselective formation of disulfide bonds, a cornerstone of peptide and protein structure and function.[4]

This guide will illuminate the fundamental chemical properties of Npys-Cl, from its synthesis and stability to its nuanced reactivity and its transformative applications in Solid-Phase Peptide Synthesis (SPPS) and the construction of complex biomolecules.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting. Npys-Cl is a corrosive solid that requires careful handling.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 68206-45-1 | [5] |

| Molecular Formula | C₅H₃ClN₂O₂S | [5] |

| Molecular Weight | 190.61 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 205 °C (decomposition) | |

| Solubility | Soluble in dichloromethane | |

| Storage Temperature | 2-8°C |

Safety and Handling

Npys-Cl is classified as a dangerous good for transport and is corrosive, causing severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE) is mandatory.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Signal Word: Danger.

-

Required PPE: Eyeshields, face shield, chemical-resistant gloves, and a P3 respirator cartridge are recommended.

-

Handling: Must be handled in a well-ventilated area, such as a fume hood. Avoid formation of dust and aerosols.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[6]

Synthesis of this compound

The accessibility of Npys-Cl is crucial for its widespread use. Several efficient synthetic routes have been developed to produce this key reagent.[8] One established method involves the reaction of benzyl 3-nitro-2-pyridyl sulfides with sulfuryl chloride.[9] The stability of Npys-Cl has been studied in various solvents to determine the optimal conditions for its synthesis and subsequent use in protecting amino acids.[8]

Caption: General reaction of Npys-Cl with a nucleophile (R-XH).

Orthogonal Stability and Deprotection

A key advantage of the Npys group is its stability profile, which provides orthogonality in synthetic strategies. [3]

-

Acid Stability: The Npys group is resistant to strong acids like trifluoroacetic acid (TFA), HCl, and even HF. [10][11]This makes it fully compatible with Boc-based solid-phase peptide synthesis (SPPS), where TFA is routinely used for Nα-Boc deprotection. [4]* Selective Removal (Deprotection): Despite its acid stability, the Npys group can be cleaved under very specific and mild conditions. This selective removal is typically achieved via thiolysis. [12][13] * O- and N-Npys Groups: These are effectively removed by reagents such as 2-mercaptopyridine or 2-mercaptomethyl imidazole. [12]An optimized procedure using 2-mercaptopyridine-N-oxide has been described for the selective deprotection of the ε-amino function of lysine. [14] * S-Npys Groups: The thiol protection is typically reversed using 3-mercaptoacetic acid or 2-mercaptoethanol. [12] * Neutral Conditions: The Npys group can also be removed under neutral conditions using triphenylphosphine. [10] This selective deprotection allows for the unmasking of specific functional groups without disturbing other acid-labile protecting groups like Boc or t-Butyl. [10]

Core Application: Disulfide Bond Formation

The most prominent application of Npys-Cl is in the strategic formation of disulfide bonds in peptides and proteins. [2][4]Disulfide bridges are critical for stabilizing the three-dimensional structures of many biologically active peptides. [15]

Mechanism of Thiol-Disulfide Exchange

The S-Npys protected cysteine residue does not merely protect the thiol; it functions as an "active disulfide." It readily reacts with a free thiol group from another cysteine residue in a thiol-disulfide exchange reaction. [1]This reaction is highly selective and proceeds under mild conditions, yielding the desired disulfide bond and releasing 3-nitropyridine-2(1H)-thione as a byproduct. [4]This method is preferable to many oxidation methods due to its simplicity and less complicated downstream processing. [1]

Caption: Npys-activated formation of an unsymmetrical disulfide bond.

Experimental Protocol: Synthesis of Boc-Cys(Npys)-OH

This protocol describes the preparation of the Npys-protected cysteine building block, a crucial intermediate for SPPS, starting from Boc-protected cystine. [11] Materials:

-

Bis(N-t-butyloxycarbonyl)-L-cystine

-

This compound (Npys-Cl)

-

Appropriate solvent (e.g., dichloromethane)

-

Purification reagents (for chromatography or recrystallization)

Step-by-Step Methodology:

-

Dissolution: Dissolve bis(N-t-butyloxycarbonyl)-L-cystine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Add a stoichiometric equivalent of this compound to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and perform a standard aqueous workup to remove byproducts and unreacted reagents.

-

Purification: Purify the crude product, Boc-Cys(Npys)-OH, using column chromatography or recrystallization to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Development and Chemical Biology

The precise control offered by Npys chemistry has significant implications for drug development and chemical biology.

-

Synthesis of Complex Peptides: Npys-Cl has been instrumental in the synthesis of complex, multi-disulfide-bridged peptides such as ω-conotoxins. [1]The ability to form specific disulfide linkages in a controlled manner is essential for achieving the correct peptide fold and biological activity.

-

Peptide- and Antibody-Drug Conjugates (ADCs): The formation of stable, defined linkages is critical in creating conjugates. Disulfide bonds serve as important crosslinking points. [4]The Npys methodology provides a reliable way to form these linkages under mild conditions compatible with sensitive biomolecules.

-

Solid-Phase Synthesis: Npys chemistry has been adapted for solid-phase synthesis, including the development of Npys-Cl functionalized resins. [1][9]This allows for the efficient, one-pot synthesis of disulfide-linked heterodimers and cyclic peptides. [4][15]

Conclusion

This compound is more than a simple protecting group; it is a strategic activator that provides chemists with precise control over thiol chemistry. Its unique combination of acid stability and selective thiolytic cleavage makes it an orthogonal tool compatible with standard peptide synthesis strategies. Its most powerful application lies in its ability to mediate the clean and regioselective formation of disulfide bonds, a critical structural motif in a vast array of biologically active molecules. For researchers in peptide chemistry and drug development, mastering the properties and applications of Npys-Cl is essential for the rational design and synthesis of next-generation therapeutics.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 23(7-8), 496-504. [Link]

-

Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. [Link]

-

Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of this compound (NpysCl). International Journal of Peptide and Protein Research, 42(2), 159-164. [Link]

-

Isidro-Llobet, A., et al. (2017). The 3-nitro-2-pyridinesulfenyl Group: Synthesis and Applications to Peptide Chemistry. Journal of Peptide Science, 23(7-8), 496-504. [Link]

-

Various Authors on ResearchGate. (n.d.). 3‐nitro‐2‐pyridinesulfenyl chloride. ResearchGate. [Link]

-

Hayashi, G., et al. (2022). Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry – An Asian Journal, e202200855. [Link]

-

Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(8), 1165-1168. [Link]

-

Rosen, O., Rubinraut, S., & Fridkin, M. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 545-549. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

XiXisys. (n.d.). GHS SDS for this compound. [Link]

-

Ueki, M., et al. (2012). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. ResearchGate. [Link]

-

Rajagopalan, S., et al. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. International Journal of Peptide and Protein Research, 45(2), 173-179. [Link]

-

Research Scientific. (n.d.). This compound, 95%. [Link]

-

D'Alessandro, P. L., & Yim, M. B. (2014). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Protein and Peptide Letters, 21(11), 1162-1166. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 68206-45-1 [smolecule.com]

- 4. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 68206-45-1 Name: this compound [xixisys.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis and stability of this compound (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. | Sigma-Aldrich [sigmaaldrich.cn]

- 14. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Stability of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) in Organic Solvents: A Guide to Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a highly valuable reagent in the fields of peptide chemistry, bioconjugation, and drug development. Its primary utility lies in its bifunctional nature: it serves as an effective protecting group for thiols, amines, and alcohols, and as a potent activator for the formation of disulfide bonds.[1] The Npys group can be introduced under mild conditions and subsequently cleaved with specific reagents, making it a versatile tool for complex molecular synthesis. The success of any protocol involving Npys-Cl, however, is fundamentally dependent on its stability. As a reactive sulfenyl chloride, its integrity can be compromised by the very medium in which it is dissolved.

This technical guide provides an in-depth analysis of the stability of Npys-Cl in a range of common organic solvents. Moving beyond a simple list of compatible solvents, this document explains the underlying chemical principles that govern its reactivity, details the factors that accelerate its degradation, and provides field-proven protocols for its handling, storage, and stability assessment. This guide is intended to equip researchers with the expertise necessary to use Npys-Cl effectively and reproducibly, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

Chapter 1: The Chemical Nature and Inherent Reactivity of Npys-Cl

The stability of Npys-Cl is intrinsically linked to its molecular structure. The core of its reactivity is the sulfur-chlorine (S-Cl) bond. The sulfur atom is highly electrophilic, a characteristic that is significantly amplified by two key structural features:

-

The Sulfenyl Chloride Group: The S-Cl bond is inherently polarized due to the higher electronegativity of chlorine, rendering the sulfur atom susceptible to nucleophilic attack.

-

The 3-nitro-pyridine Ring: The pyridine ring, particularly with the potent electron-withdrawing nitro group at the 3-position, acts as an electronic sink. This conjugation further depletes electron density from the sulfur atom, making Npys-Cl a powerful electrophile.

This inherent electrophilicity is the basis for its function but also its instability. Npys-Cl readily reacts with a wide array of nucleophiles (Nu⁻), as depicted in the general mechanism below. This reaction proceeds via a nucleophilic substitution at the sulfur atom, displacing the chloride ion.

Caption: General mechanism of nucleophilic substitution on Npys-Cl.

Understanding this fundamental reactivity is key to predicting its stability in various chemical environments. Any species with available lone-pair electrons, including many common organic solvents, can act as a nucleophile and lead to the degradation of the reagent.

Chapter 2: Stability Profile of Npys-Cl in Common Organic Solvents

The choice of solvent is the most critical decision when preparing a stock solution of Npys-Cl. A seminal study by Pugh et al. systematically evaluated the stability of Npys-Cl in several solvents, providing the foundational data for its practical use.[2][3] The findings, supplemented by an understanding of solvent properties, allow for a clear classification of solvent suitability.

Aprotic, Non-Nucleophilic Solvents

(e.g., Dichloromethane (DCM), Chloroform)

These solvents are the preferred choice for dissolving Npys-Cl. Their defining characteristic is the lack of acidic protons and nucleophilic character.

-

Causality: Solvents like DCM provide good solubility for Npys-Cl without possessing the nucleophilic atoms (like oxygen or nitrogen) that would readily attack the S-Cl bond.[4] This results in the highest stability for Npys-Cl solutions.

-

Field Insight: While generally stable, it is crucial to use anhydrous grades of these solvents. Trace amounts of water can lead to slow hydrolysis. Furthermore, studies have shown that DCM can react very slowly with pyridine derivatives over extended periods (weeks to months) to form methylenebispyridinium salts.[5][6] For typical reaction times, this is not a concern, but it argues against the long-term storage of Npys-Cl in DCM solution.

Polar Aprotic Solvents

(e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

This class of solvents presents a more complex scenario. While they are excellent at solvating polar molecules, their potential for reactivity or containing reactive impurities necessitates careful consideration.

-

DMF: Npys-Cl exhibits moderate to poor stability in DMF. DMF can degrade upon storage, especially in the presence of air and moisture, to produce dimethylamine and formic acid.[7] Dimethylamine is a potent nucleophile that will rapidly degrade Npys-Cl.

-

Acetonitrile: Acetonitrile is generally a better choice than DMF. However, it is highly hygroscopic, and the presence of water will cause hydrolysis. While the nitrogen atom of the nitrile group is a poor nucleophile, reactions with highly electrophilic centers are not unknown, particularly under catalytic conditions.[8]

-

THF: As an ether, the oxygen in THF is a weak nucleophile. Stability in THF is expected to be moderate, but inferior to chlorinated solvents. The primary concern with THF is its tendency to form explosive peroxides upon storage and exposure to air. Only fresh, peroxide-free THF should be used.

Protic Solvents

(e.g., Alcohols (Methanol, Ethanol), Water)

Protic solvents are not recommended for use with Npys-Cl. These solvents are nucleophilic and will actively participate in the degradation of the reagent.

-

Causality: The oxygen atom of an alcohol or water molecule will readily attack the electrophilic sulfur of Npys-Cl, leading to rapid solvolysis (or hydrolysis).[1][9] This reaction forms a sulfenate ester (with alcohols) or a sulfenic acid (with water), representing a complete loss of the active Npys-Cl reagent.

Data Summary

The following table summarizes the stability of Npys-Cl in various organic solvents, based on the findings reported by Pugh et al. and general chemical principles.[2][3]

| Solvent Class | Example Solvents | Relative Stability | Key Considerations |

| Aprotic, Non-Nucleophilic | Dichloromethane (DCM) | High | Recommended solvent for stock solutions. Must be anhydrous. Avoid long-term storage. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Use only anhydrous grade. More stable than in DMF. |

| Polar Aprotic | DMF | Low | Not recommended. Potential for nucleophilic impurities from solvent degradation.[7] |

| Protic | Methanol, Ethanol | Very Low | Reactive. Causes rapid degradation via solvolysis.[1] |

| Protic | Water | Very Low | Reactive. Causes rapid hydrolysis. Npys-Cl is highly moisture-sensitive.[10] |

Chapter 3: Key Factors Influencing Npys-Cl Degradation

Beyond the intrinsic properties of the solvent, several external factors can significantly impact the stability of Npys-Cl solutions. A thorough understanding of these factors is essential for experimental design and troubleshooting.

Caption: Key factors that contribute to the degradation of Npys-Cl.

-

Presence of Nucleophiles: The addition of any nucleophilic reagent to a solution of Npys-Cl will initiate a reaction. This is the basis of its intended use but also a source of instability. The presence of bases (e.g., pyridine, triethylamine) is particularly noteworthy, as they can deprotonate weaker nucleophiles, enhancing their reactivity towards Npys-Cl.[11]

-

Water Content: As a moisture-sensitive reagent, even trace amounts of water can lead to hydrolysis.[10] The resulting sulfenic acid is unstable and can undergo further reactions. Using anhydrous solvents and inert atmosphere techniques is paramount.

-

Temperature: Chemical reactions, including degradation pathways, are generally accelerated at higher temperatures. Storing Npys-Cl, both as a solid and in solution, under refrigeration (2-8°C) is recommended to minimize thermal decomposition.[4]

-

Light: While specific photodecomposition studies are not widely published, many reactive organic compounds are sensitive to UV light. It is good laboratory practice to store Npys-Cl in amber vials or otherwise protected from light.

Chapter 4: Experimental Protocols for Stability Assessment

Verifying the stability of Npys-Cl in a specific solvent system for a new application is a crucial step in method development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 1: HPLC-Based Stability Assay

This protocol provides a framework for quantitatively assessing the stability of Npys-Cl over time.

Caption: Workflow for assessing Npys-Cl stability via HPLC.

Methodology:

-

Preparation of Stock Solution: Accurately weigh Npys-Cl powder and dissolve it in anhydrous dichloromethane to a known concentration (e.g., 10 mg/mL). This serves as the master stock.

-

Incubation: In separate vials, dilute the master stock into the test solvents (e.g., acetonitrile, DMF) to the final desired concentration. Ensure the final concentration of DCM from the stock is minimal. Include a control sample diluted only in DCM.

-

Time-Point Sampling: Immediately after preparation (t=0) and at subsequent time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching and Analysis: Immediately dilute the aliquot into a suitable mobile phase to stop any further degradation and analyze by reverse-phase HPLC.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% TFA or formic acid). A typical starting point could be 60:40 acetonitrile:water.[5]

-

Detection: UV detection at one of the absorbance maxima of Npys-Cl (e.g., ~372 nm in MeCN) to enhance specificity.[10]

-

Flow Rate: 1.0 mL/min.

-

-

Data Analysis: Integrate the peak area of Npys-Cl at each time point. Calculate the percentage of Npys-Cl remaining relative to the t=0 sample for each solvent. Plot % Npys-Cl remaining versus time to visualize the degradation profile.

Protocol 2: ¹H NMR for Purity and Degradation Monitoring

¹H NMR is an excellent orthogonal technique to confirm purity and qualitatively observe degradation.

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of Npys-Cl in a deuterated solvent (e.g., CDCl₃).

-

Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic protons of the 3-nitro-2-pyridyl group will give characteristic signals.

-

Analysis: The presence of unexpected peaks may indicate impurities or degradation products. To monitor stability, a solution can be prepared and periodically analyzed by NMR. A decrease in the integral of the characteristic Npys-Cl peaks and the appearance of new peaks over time would signify degradation. This method is particularly useful for identifying the structures of degradation products.

Chapter 5: Best Practices for Handling and Storage

Adherence to strict handling and storage protocols is non-negotiable for maintaining the integrity of Npys-Cl.

-

Storage:

-

Solid Form: Store solid Npys-Cl at 2-8°C in a desiccator under an inert atmosphere (argon or nitrogen).[4] The container should be tightly sealed and protected from light. When pure and stored correctly, the solid is stable for months.[10]

-

Solutions: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, use anhydrous dichloromethane, blanket the headspace with inert gas, seal tightly, and store at 2-8°C. Do not store for extended periods.

-

-

Handling:

-

Moisture Prevention: Before use, allow the reagent container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Handle the solid and prepare solutions in a glove box or under a positive pressure of inert gas.

-

Solvent Quality: Always use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

-

Conclusion

This compound is a powerful but sensitive reagent. Its stability is not an intrinsic property but rather a condition-dependent state, dictated primarily by the choice of solvent and the presence of nucleophiles. The highest stability is achieved in anhydrous, aprotic, non-nucleophilic solvents such as dichloromethane. Polar aprotic solvents like acetonitrile offer moderate stability, while DMF and all protic solvents lead to rapid degradation. By understanding the chemical principles governing its reactivity, implementing rigorous handling and storage protocols, and utilizing analytical methods to verify its integrity, researchers can harness the full potential of Npys-Cl for successful and reproducible outcomes in their synthetic and bioconjugation applications.

References

-

Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of this compound (NpysCl). International journal of peptide and protein research, 42(2), 159–164. [Link]

-

ResearchGate. 3‐nitro‐2‐pyridinesulfenyl chloride. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). The 3-nitro-2-pyridinesulfenyl Group: Synthesis and Applications to Peptide Chemistry. Journal of Peptide Science, 23(7-8), 496-504. [Link]

-

Molecules. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Chemistry Connected. 1H NMR - Chemical Shift List. [Link]

-

Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]

-

YouTube. Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. [Link]

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

-

University of Regensburg. 1H NMR - Chemical Shift List. [Link]

-

Semantic Scholar. 3‐Nitro‐2‐pyridinesulfenyl Chloride. [Link]

-

ResearchGate. 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. [Link]

-

Lee, J. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 41(2), 437–443. [Link]

-

Rudine, A. B., et al. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. The Journal of organic chemistry, 75(12), 4292–4295. [Link]

-

ResearchGate. What techniques are used to determine the stability of a complex in a solution?. [Link]

-

YouTube. Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

ResearchGate. UV-visible spectra for the reduction of 3-nitrophenol measured at 5 min. [Link]

-

National Center for Biotechnology Information. The chemical synthesis of proteins. [Link]

-

Fyhr, P., et al. (1986). Degradation pathway of pralidoxime chloride in concentrated acidic solution. Journal of pharmaceutical sciences, 75(6), 608–611. [Link]

-

PharmacologyOnLine. STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. [Link]

-

University of Prince Edward Island. Standard Operating Procedures for Working with Organic Solvents. [Link]

-

Royal Society of Chemistry. Zinc chloride promoted the inimitable dissolution and degradation of polyethylene in a deep eutectic solvent under white light. [Link]

-

MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]

-

Ichinotsubo, H., et al. (1983). pH-dependent degradation of nitrosocimetidine and its mechanisms. Gann, 74(4), 553–560. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Springer Nature Experiments. Solid-Phase Peptide Synthesis. [Link]

-

Brennan, M., & Elco, B. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of peptide science, 25(2), e3139. [Link]

-

LibreTexts Chemistry. 17.6: Reactions of Alcohols. [Link]

Sources

- 1. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and stability of this compound (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-ニトロ-2-ピリジンスルフェニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. chemistryconnected.com [chemistryconnected.com]

A Deep Dive into 3-Nitro-2-pyridinesulfenyl Chloride: A Technical Guide for Advanced Synthesis

For Immediate Release

A Comprehensive Technical Guide on the Synthesis, Properties, and Applications of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) for Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth resource on this compound (Npys-Cl), a pivotal reagent in modern peptide chemistry and bioconjugation. We will explore its fundamental properties, synthesis, and multifaceted applications, with a particular focus on its role as a versatile protecting and activating group for cysteine residues. This document is intended to provide both a robust theoretical framework and practical, actionable protocols for laboratory use.

Core Compound Identification and Properties

This compound, a stable heterocyclic sulfenyl halide, is a crystalline solid at room temperature.[1][2] Its unique structure, featuring a nitro group at the 3-position and a sulfenyl chloride at the 2-position of a pyridine ring, underpins its reactivity and utility in organic synthesis.[3]

| Property | Value | Source(s) |

| CAS Number | 68206-45-1 | [1][2][4][5] |

| Molecular Weight | 190.61 g/mol | [1][2][4][5] |

| Molecular Formula | C₅H₃ClN₂O₂S | [1][4] |

| Melting Point | 205 °C (decomposes) | [4][6] |

| Solubility | Soluble in dichloromethane | [4][6] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of Npys-Cl is a critical first step for its various applications. While several synthetic routes have been described, a common and efficient method involves the reaction of benzyl 3-nitro-2-pyridyl sulfides with sulfuryl chloride.[4][7] This approach provides a reliable pathway to obtaining the desired sulfenyl chloride. The stability of Npys-Cl has been studied in a variety of solvents to determine the most suitable conditions for its synthesis and subsequent reactions.[4][6]

The Npys Group in Peptide Chemistry: A Dual-Role Moiety

The 3-nitro-2-pyridinesulfenyl (Npys) group has become an indispensable tool in peptide synthesis, primarily for the protection and activation of the thiol group of cysteine.[1][2][6][8][9] Its utility extends to the protection of amines and alcohols as well.[1][5] The Npys group is valued for its unique combination of stability under certain conditions and its susceptibility to selective cleavage under others, a property known as orthogonality.[3]

Cysteine Thiol Protection: Mechanism and Rationale

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to unwanted side reactions during peptide synthesis.[10] The Npys group effectively masks the thiol, preventing these side reactions. The protection is achieved by reacting Npys-Cl with the free thiol of a cysteine residue, forming a stable S-Npys mixed disulfide bond.[3]

Caption: Reaction of Npys-Cl with a cysteine thiol.

Experimental Protocol: S-Npys Protection of Cysteine

The following is a generalized protocol for the S-Npys protection of a cysteine-containing peptide.

-

Dissolution: Dissolve the cysteine-containing peptide in a suitable solvent, such as a mixture of acetic acid and water.

-

Addition of Npys-Cl: Add a slight molar excess of this compound dissolved in a compatible organic solvent (e.g., dichloromethane).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by HPLC.

-

Workup and Purification: Upon completion, the protected peptide can be purified using standard techniques such as preparative HPLC.

Orthogonality and Deprotection

A key advantage of the Npys protecting group is its stability profile. It is resistant to acidic conditions commonly used in peptide synthesis, such as trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[5][8][11] However, it is labile under basic conditions, making it incompatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[12][13]

Deprotection of the S-Npys group can be achieved under mild conditions via thiolysis.[14] Treatment with a reducing agent such as dithiothreitol (DTT) or other thiols will cleave the disulfide bond, liberating the free cysteine thiol.[11] The Npys group can also be removed by treatment with triphenylphosphine.[5]

Caption: Formation of an unsymmetrical disulfide.

Formation of Unsymmetrical Disulfide Bonds

Beyond its protective role, the S-Npys group acts as an activator for the formation of disulfide bonds.[1][8][15] This is particularly valuable for the synthesis of peptides with specific disulfide linkages, including cyclic and unsymmetrical disulfides.[6][7] The S-Npys protected cysteine readily reacts with another free thiol to form a new disulfide bond, a process driven by thiol-disulfide exchange.[1][15] This has been successfully applied in the solid-phase synthesis of various peptides, including oxytocin and conotoxins.[1][7]

Experimental Protocol: Unsymmetrical Disulfide Bond Formation

-

Preparation of Reactants: Prepare the S-Npys protected peptide and the second peptide or molecule containing a free thiol group.

-

Reaction: Mix the two components in a suitable buffer at a slightly acidic to neutral pH.

-

Monitoring: Follow the progress of the reaction by HPLC, observing the consumption of the starting materials and the formation of the new disulfide-linked product.

-

Purification: Purify the resulting unsymmetrical disulfide product by preparative HPLC.

Applications in Bioconjugation and Drug Development

The ability to form specific disulfide bonds under mild conditions makes Npys-Cl a valuable tool in bioconjugation.[12][16] This chemistry allows for the site-specific attachment of peptides to proteins, small molecules, or other biomolecules.[16] For instance, an Npys-activated peptide can be conjugated to a protein through a surface-exposed cysteine residue.[12] This has implications for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Concluding Remarks

This compound is a powerful and versatile reagent for chemical biologists, peptide chemists, and drug development scientists. Its dual functionality as both a protecting and an activating group for thiols provides a robust method for the synthesis of complex peptides and bioconjugates. A thorough understanding of its reactivity, stability, and the protocols for its use is essential for leveraging its full potential in the laboratory.

References

-

The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. (2017). Journal of Peptide Science, 23(7-8), 496-504. [Link]

-

Synthesis and stability of this compound (NpysCl). (1993). International Journal of Peptide and Protein Research, 42(2), 159-64. [Link]

-

The 3-nitro-2-pyridinesulfenyl Group: Synthesis and Applications to Peptide Chemistry. (2017). Journal of Peptide Science, 23(7-8), 496-504. [Link]

-

3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. (1980). International Journal of Peptide and Protein Research, 16(5), 392-401. [Link]

-

A New Method for the Preparation of this compound and One-Pot Syntheses of N(α). (1994). Synthesis, 1994(1), 59-62. [Link]

-

Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. (2025). Chemistry – A European Journal. [Link]

-

Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. (1990). International Journal of Peptide and Protein Research, 35(6), 545-9. [Link]

-

Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation. (1983). International Journal of Peptide and Protein Research, 21(3), 275-83. [Link]

-

Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. (1986). International Journal of Peptide and Protein Research, 28(2), 107-12. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(17), 9535-9581. [Link]

-

Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. (1989). International Journal of Peptide and Protein Research, 34(2), 124-8. [Link]

-

3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. (1981). Chemistry Letters, 10(6), 773-776. [Link]

-

SLS Ireland. 3-Nitro-2-pyridinesulfenyl chl | 303232-1G | SIGMA-ALDRICH. [Link]

-

3-Nitro-2-pyridinesulfenyl chl | 303232-1G | SIGMA-ALDRICH | SLS Ireland. [Link]

-

Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Organic Letters, 23(24), 9474–9478. [Link]

-

3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. (1981). Semantic Scholar. [Link]

-

Supporting Information 3-Nitro-2-pyridinesulfenyl-mediated Solid-phase Disulfide Ligation in the Synthesis of Disulfide Bond-c. [Link]

-

Synthesis and stability of 3‐nitro‐2‐pyridinesulfenyl chloride (NpysCl). Scilit. [Link]

-

Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. (2025). Chemistry – A European Journal. [Link]

-

3-Nitro-2-pyridinesulfenyl-mediated Solid-Phase Disulfide Ligation in the Synthesis of Disulfide Bond-Containing Cyclic Peptides. (2015). Organic & Biomolecular Chemistry, 13(11), 3186-9. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy S-(3-Nitro-2-pyridinesulfenyl)cysteine (EVT-518654) | 79546-55-7 [evitachem.com]

- 4. Synthesis and stability of this compound (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 11. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

- 14. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl): A Technical Guide for Researchers

Abstract

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a pivotal reagent in modern bioconjugation and peptide chemistry, primarily utilized as a protecting group for thiols and as an activator for disulfide bond formation.[1] Its high reactivity and specific utility in synthesizing complex peptides, such as those with cyclic or unsymmetrical disulfides, demand a stringent assessment of its purity and structural integrity.[2][3] This technical guide provides an in-depth framework for the comprehensive spectroscopic characterization of Npys-Cl, ensuring its quality and performance in sensitive applications. We will explore the theoretical underpinnings and practical execution of UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), presenting field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Physicochemical Properties & Critical Handling Protocols

Npys-Cl is a yellow, crystalline solid, typically appearing as needles when crystallized from dichloromethane.[2] Its utility is directly linked to its purity, which can be compromised by its inherent sensitivity to environmental factors.

Trustworthiness through Proper Handling: The primary directive for maintaining the integrity of Npys-Cl is the strict exclusion of moisture. The sulfenyl chloride moiety is highly susceptible to hydrolysis, which degrades the reagent and compromises subsequent reactions.

Storage & Handling Protocol:

-

Long-Term Storage: Store Npys-Cl under an inert atmosphere (argon or nitrogen) at 2-8°C.[2] For extended periods, storage at -20°C is recommended.[2]

-

Handling: Before use, allow the sealed container to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid upon opening. Handle the reagent quickly in a dry environment (e.g., a glove box or under a stream of dry inert gas).

-

Stability: When stored correctly, Npys-Cl is stable for several weeks at room temperature and for months under refrigeration.[4] However, any noticeable change in color or clumping may indicate degradation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂S | [3][5] |

| Molecular Weight | 190.61 g/mol | [3][5] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 205 °C (with decomposition) | [2][3] |

| Solubility | Soluble in dichloromethane (CH₂Cl₂) | [2][3] |

| Storage Temperature | 2–8 °C | [2] |

UV-Visible Spectrophotometry: A First-Line Assessment

Expertise & Experience: UV-Visible spectrophotometry is an indispensable first-line technique for the characterization of Npys-Cl. The absorbance profile is a direct consequence of the conjugated π-electron system of the 3-nitropyridine ring. The specific wavelengths of maximum absorbance (λmax) and their corresponding molar extinction coefficients (ε) serve as a rapid and reliable fingerprint for confirming the compound's identity and quantifying its concentration. Deviations from the established spectral signature are indicative of impurities or degradation.

Quantitative Spectroscopic Signature: The characteristic UV spectrum of Npys-Cl in acetonitrile exhibits three distinct absorbance maxima.

| Wavelength (λmax) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 231 nm | ~12,988 |

| 264 nm | ~5,784 |

| 341 nm | ~4,056 |

Note: Data sourced from literature; slight variations may occur based on solvent and instrument calibration.

Caption: Workflow for UV-Vis analysis of Npys-Cl.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Preparation: Use UV-grade acetonitrile (ACN) as the solvent.

-

Stock Solution: Accurately weigh a small amount of Npys-Cl and dissolve it in a known volume of ACN to create a stock solution (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with ACN to a final concentration that results in an absorbance maximum below 1.5 AU (typically in the 10-50 µM range).

-

Blanking: Calibrate the spectrophotometer by running a baseline with the ACN solvent blank in a quartz cuvette.

-

Measurement: Record the absorbance spectrum of the Npys-Cl working solution from 200 nm to 500 nm.

-

Analysis: Verify that the λmax values align with the reference data. The Beer-Lambert Law (A = εcl) can be used with the known extinction coefficients to confirm the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Authoritative Grounding: NMR spectroscopy provides unambiguous proof of the covalent structure of Npys-Cl. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can confirm the precise arrangement of atoms and identify potential impurities. While a publicly available, verified spectrum is elusive, the expected spectral data can be reliably predicted based on fundamental chemical principles.

Caption: Structure of Npys-Cl with key protons labeled.

¹H NMR Spectroscopy: The Proton Environment

The aromatic region of the ¹H NMR spectrum is the diagnostic fingerprint for Npys-Cl. The molecule contains three non-equivalent aromatic protons.

-

Causality of Chemical Shifts: The electron-withdrawing nature of the nitro group (at C3) and the electronegativity of the nitrogen atom within the pyridine ring cause a significant downfield shift for all ring protons compared to benzene. The H-6 proton is expected to be the most downfield due to its proximity to the ring nitrogen.

-

Expected Spectrum:

-

H-6: Expected as a doublet of doublets (dd), shifted furthest downfield (~8.8-9.2 ppm).

-

H-4: Expected as a doublet of doublets (dd), shifted downfield (~8.5-8.8 ppm).

-

H-5: Expected as a doublet of doublets (dd), the most upfield of the three (~7.5-7.8 ppm).

-

-

Splitting Patterns (Coupling): The coupling constants (J-values) between adjacent protons will follow predictable patterns for a pyridine ring, allowing for definitive assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum should reveal five distinct signals corresponding to the five carbons of the pyridine ring.

-

Expected Spectrum:

-

C2 & C3: These carbons, directly attached to the sulfenyl chloride and nitro groups respectively, will be significantly influenced and show characteristic shifts.

-

C4, C5, C6: These will appear in the typical aromatic region for a substituted pyridine.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Npys-Cl in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices given the compound's known solubility.[2][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

-

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to confirm the 3-proton ratio. Assign peaks based on their chemical shifts and coupling patterns.

Mass Spectrometry: Molecular Weight and Isotopic Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of Npys-Cl. For this molecule, the most telling feature is the isotopic pattern generated by the presence of chlorine, which exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Self-Validating Protocol: The observation of two major molecular ion peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1, provides powerful and self-validating evidence for the presence of a single chlorine atom in the molecule.

Expected Mass Spectrum Data:

-

Molecular Formula: C₅H₃ClN₂O₂S

-

Monoisotopic Mass of M⁺ ([C₅H₃³⁵ClN₂O₂S]⁺): ~189.96 Da

-

Monoisotopic Mass of [M+2]⁺ ([C₅H₃³⁷ClN₂O₂S]⁺): ~191.96 Da

-

Expected Intensity Ratio (M⁺ / [M+2]⁺): Approximately 3:1

-

Common Fragments: Potential fragments could arise from the loss of Cl (m/z ~155) or the NO₂ group (m/z ~144).[6][7] The specific fragmentation pattern will depend on the ionization energy used.

Caption: Workflow for Mass Spectrometry analysis of Npys-Cl.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Npys-Cl (e.g., 10 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or similar soft ionization source to minimize fragmentation and maximize the molecular ion signal.

-

Data Acquisition: Infuse the sample and acquire data in positive ion mode over a relevant m/z range (e.g., 100-300 Da).

-

Analysis: Examine the spectrum for the molecular ion cluster around m/z 190 and 192. Confirm that the mass accuracy is within the instrument's tolerance and that the isotopic distribution matches the theoretical 3:1 ratio for a monochlorinated compound.

Conclusion

The robust characterization of this compound is not merely an academic exercise; it is a prerequisite for reliable and reproducible results in peptide synthesis and bioconjugation. A multi-faceted spectroscopic approach provides a self-validating system for quality control. UV-Visible spectrophotometry offers a rapid quantitative assessment, NMR spectroscopy provides definitive structural confirmation, and mass spectrometry validates the molecular weight and elemental composition. By integrating these techniques, researchers can proceed with confidence, knowing their starting material meets the high standards required for cutting-edge scientific development.

References

-

Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of this compound (NpysCl). International Journal of Peptide and Protein Research, 42(2), 159-164. Available at: [Link]

-

ResearchGate. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

PubMed. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved January 21, 2026, from [Link]

-

Fumero, G., Garcia, J., & Albericio, F. (2017). The 3-nitro-2-pyridinesulfenyl Group: Synthesis and Applications to Peptide Chemistry. Journal of Peptide Science, 23(7-8), 535-544. Available at: [Link]

-

PubMed. (1993). Synthesis and stability of this compound (NpysCl). Retrieved January 21, 2026, from [Link]

-

Pascal-Man. (2024, July 9). Chlorine-35 and chlorine-37 NMR references. Retrieved January 21, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 21, 2026, from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. Retrieved January 21, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 21, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). Sigma Aldrich this compound 100 mg. Retrieved January 21, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and stability of this compound (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scienceready.com.au [scienceready.com.au]

The Chemistry of Heterocyclic Sulfenyl Halides: From Discovery to Drug Development

A Senior Application Scientist's Guide to a Versatile Class of Reagents

Introduction: The Unassuming Power of the Sulfur-Halogen Bond

In the vast and intricate world of organic chemistry, the development of versatile and reactive intermediates is paramount to the advancement of synthetic strategies. Among these, heterocyclic sulfenyl halides, a class of compounds characterized by a sulfur-halogen bond directly attached to a heterocyclic ring, have carved out a significant niche. Though often transient and highly reactive, these reagents have proven to be powerful tools in the hands of synthetic chemists, particularly in the construction of complex molecular architectures and in the field of drug discovery. Their ability to act as potent electrophiles, delivering a sulfur-containing heterocyclic moiety to a variety of nucleophiles, has led to the development of novel synthetic methodologies and the synthesis of a wide array of biologically active molecules. This guide will delve into the rich history, synthesis, reactivity, and applications of heterocyclic sulfenyl halides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

A Historical Perspective: The Legacy of Theodor Zincke

The story of sulfenyl halides begins in the late 19th and early 20th centuries with the pioneering work of German chemist Theodor Zincke .[1][2] While his name is also associated with other eponymous reactions, his contribution to organosulfur chemistry laid the foundation for the development of sulfenyl halide chemistry.[1][2] In 1911, Zincke reported that the reaction of aryl disulfides with chlorine or bromine resulted in the formation of arylsulfenyl halides.[2] This transformation, now known as the Zincke disulfide reaction , provided the first general and reliable method for the synthesis of this class of compounds.[2]

Zincke's initial work focused on aromatic sulfenyl halides, but it was the inherent reactivity of the sulfur-halogen bond that sparked the curiosity of future generations of chemists. The realization that this reactive functional group could be appended to a heterocyclic core opened up a new world of synthetic possibilities. The journey from Zincke's foundational discovery to the diverse applications of heterocyclic sulfenyl halides in modern organic synthesis is a testament to the enduring power of fundamental chemical research.

Synthesis of Heterocyclic Sulfenyl Halides: Taming the Reactive Intermediate

The inherent instability of many sulfenyl halides necessitates their preparation and use in situ.[3] The choice of synthetic method largely depends on the nature of the heterocyclic system and the desired halogen.

The Zincke Disulfide Reaction: A Classic Approach

The Zincke disulfide reaction remains a cornerstone for the synthesis of many heterocyclic sulfenyl halides. The general principle involves the cleavage of a diheterocyclic disulfide with a halogenating agent, typically chlorine or bromine.[2]

Caption: Direct halogenation of heterocyclic thiols to yield sulfenyl halides.

Commonly used halogenating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). The choice of reagent is crucial to avoid over-oxidation to the corresponding sulfinyl or sulfonyl halides.

Experimental Protocol: In Situ Generation of 2-Quinolinesulfenyl Chloride [4] A solution of sulfuryl chloride (1.0 eq.) in dichloromethane is added dropwise to a solution of 2-mercaptoquinoline (1.0 eq.) in dichloromethane at room temperature. The mixture is stirred for 15 minutes, yielding a solution of 2-quinolinesulfenyl chloride that can be used directly in subsequent reactions. This in situ generation is a common and practical approach due to the reactive nature of the sulfenyl chloride.

Synthesis from Other Sulfur-Containing Precursors